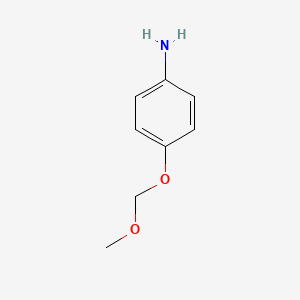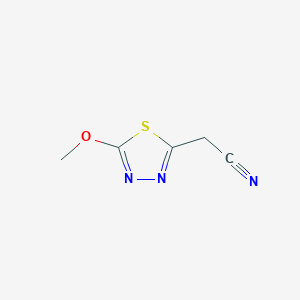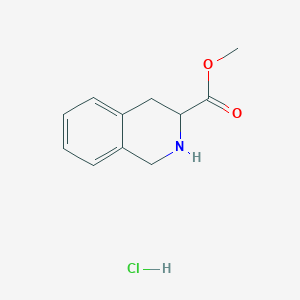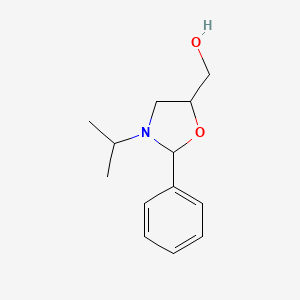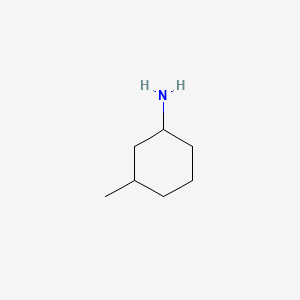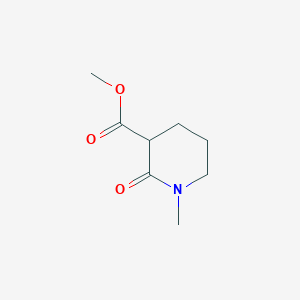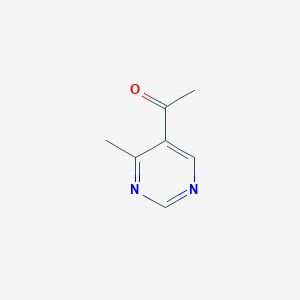
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
The compound “3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the carboxylic acid group (-COOH) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a methyl group (-CH3) attached indicates that this compound may have properties similar to other carboxylic acids and aromatic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine . The phenyl group with the methyl substituent could be introduced through a variety of methods, such as a Friedel-Crafts alkylation . The carboxylic acid group could be introduced through oxidation of a corresponding alcohol or aldehyde group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring with a methyl substituent, and the carboxylic acid group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions . The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a carboxylic acid, it would be expected to exhibit the acidic properties typical of this group. The presence of the aromatic rings could contribute to its stability and possibly its solubility in organic solvents .Aplicaciones Científicas De Investigación
Urease Inhibition
Urease is an enzyme responsible for various health issues, including kidney stone formation, hepatic coma, and peptic ulcers. Researchers have synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids containing this compound. These hybrids exhibit potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Their inhibitory effects surpass those of the standard thiourea (IC50 = 4.7455 μM).
Suzuki–Miyaura Coupling
The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming carbon–carbon bonds. Researchers have explored the use of boron reagents in this context. While not directly related to our compound, understanding its role in such reactions contributes to the broader field of organic synthesis .
Catalytic Protodeboronation
In the realm of organic synthesis, protodeboronation reactions play a crucial role. Although not specifically studied for our compound, boron ate complexes (formed using less nucleophilic boron reagents) have been employed to achieve efficient transformations. These reactions can lead to the synthesis of diverse molecules, including heterocycles .
Mecanismo De Acción
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to diverse pharmacological effects
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to a wide range of biological activities
Result of Action
It is known that pyrazole derivatives can have diverse molecular and cellular effects, including antiviral, anti-inflammatory, and anticancer activities
Action Environment
The action of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For example, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other substances
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLFDODDOGJUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398548 | |
| Record name | 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
890621-41-7 | |
| Record name | 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



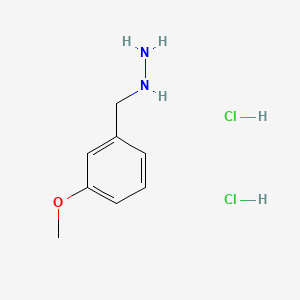
![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)
